6-Epidoxycycline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-IPJAVASBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316717 | |

| Record name | 6-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3219-99-6 | |

| Record name | 6-Epidoxycycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Epidoxycycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-EPIDOXYCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Epidoxycycline: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Epidoxycycline, a significant stereoisomer and impurity of the broad-spectrum antibiotic Doxycycline. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is the C6 epimer of Doxycycline, a semisynthetic tetracycline antibiotic.[1] Its stereochemical configuration at the 6th carbon atom differs from the active alpha-epimer, Doxycycline. While often considered an impurity in Doxycycline preparations, its characterization is crucial for quality control and understanding the degradation pathways of the parent drug.[2][3]

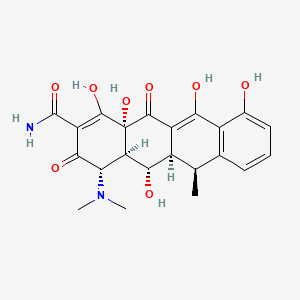

The chemical structure and identifiers of this compound are presented below:

-

IUPAC Name : (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[4]

-

Chemical Formula : C₂₂H₂₄N₂O₈[4]

-

CAS Number : 3219-99-6[4]

Below is a 2D chemical structure diagram of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Weight | 444.4 g/mol | [4] |

| Monoisotopic Mass | 444.15326573 Da | [4] |

| Melting Point | >200°C (decomposition) | [5] |

| Boiling Point | 762.6±60.0 °C (Predicted) | [5] |

| Density | 1.63±0.1 g/cm³ (Predicted) | [5] |

| pKa | 4.50±1.00 (Predicted) | [5] |

| XLogP3 | -0.7 | [4] |

| Hydrogen Bond Donor Count | 6 | [4] |

| Hydrogen Bond Acceptor Count | 9 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 182 Ų | [4] |

| Solubility | Slightly soluble in Methanol | [5][6] |

| Appearance | Yellow to Dark Orange Solid | [5][7] |

| Stability | Hygroscopic, Light Sensitive, Temperature Sensitive | [5][7] |

Mechanism of Action and Biological Relevance

As an epimer of Doxycycline, this compound is expected to share a similar primary mechanism of action, which involves the inhibition of bacterial protein synthesis.[][9] This is achieved by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[][9]

While the antibacterial efficacy of this compound is generally considered to be lower than that of Doxycycline, its presence is a critical quality attribute in pharmaceutical formulations.[2][10] Beyond its antibacterial role, Doxycycline has been shown to possess anti-inflammatory and neuroprotective properties.[11][12] Studies have indicated that Doxycycline can modulate cellular signaling pathways, including:

-

MAPK/ERK and NF-κB Pathways : Doxycycline has been found to up-regulate the expression of Interleukin-6 (IL-6) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in mouse thymic epithelial cells through the activation of the MAPK/ERK and NF-κB signaling pathways.[11]

-

NGF Signaling Mimicry : Doxycycline can mimic Nerve Growth Factor (NGF) signaling in PC12 cells. It induces neurite outgrowth by activating the trkA receptor and its downstream signaling cascades, PI3K/Akt and MAPK/ERK.[12]

The following diagram illustrates the signaling pathways modulated by Doxycycline, which may have relevance for this compound.

Caption: Doxycycline-modulated signaling pathways.

Experimental Protocols

Synthesis and Purification

Purification of this compound from a mixture with Doxycycline can be achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

Extraction and Analysis from Biological Matrices

The following protocol is adapted from a method for the determination of Doxycycline and its epimers in aquatic animal muscle tissue.[13]

Objective: To extract and quantify this compound from muscle tissue using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Ultra-Performance Liquid Chromatography with Ultraviolet (UPLC-UV) detection.

Materials:

-

McIlvaine buffer (pH 4.0)

-

Acetonitrile (acidified)

-

Sodium sulfate (anhydrous)

-

Sodium chloride

-

C18-silica adsorbent

-

Homogenizer

-

Centrifuge

-

UPLC system with UV detector

-

BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

Procedure:

-

Sample Preparation:

-

Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.

-

Add 5 mL of McIlvaine buffer (pH 4.0) and vortex for 30 seconds.

-

-

Liquid-Liquid Partitioning:

-

Add 4 g of sodium sulfate and 2 g of sodium chloride to the sample tube.

-

Immediately add 10 mL of acidified acetonitrile.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and extraction.

-

-

Centrifugation:

-

Centrifuge the sample at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the upper acetonitrile layer to a new centrifuge tube containing 200 mg of C18-silica adsorbent.

-

Vortex for 30 seconds to facilitate the removal of interfering substances.

-

Centrifuge again under the same conditions as step 3.

-

-

Final Extract Preparation:

-

Carefully collect the supernatant (the purified extract).

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for UPLC analysis.

-

-

UPLC-UV Analysis:

-

Inject the prepared sample into the UPLC system.

-

Perform chromatographic separation on a BEH C18 column.

-

Detect and quantify this compound using a UV detector at an appropriate wavelength.

-

Analytical Performance:

-

Limits of Detection (LOD): < 25 µg/kg[13]

-

Limits of Quantitation (LOQ): < 50 µg/kg[13]

-

Recoveries: 62.3% to 89.0%[13]

The following diagram outlines the experimental workflow for the extraction and analysis of this compound.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a chemically significant epimer of Doxycycline. A thorough understanding of its chemical structure, properties, and analytical methods is imperative for professionals in drug development and quality control to ensure the safety and efficacy of Doxycycline-based pharmaceuticals. The methodologies and data presented in this guide provide a foundational resource for researchers working with this compound. Further investigation into the specific biological activities of purified this compound may reveal additional insights into its pharmacological profile.

References

- 1. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 3. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]

- 4. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epi-Doxycycline | 3219-99-6 [chemicalbook.com]

- 6. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. 6-Epi Doxycycline | CymitQuimica [cymitquimica.com]

- 9. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Doxycycline up-regulates the expression of IL-6 and GM-CSF via MAPK/ERK and NF-κB pathways in mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antibiotic doxycycline mimics the NGF signaling in PC12 cells: A relevant mechanism for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidoxycycline is the C-6 epimer of the broad-spectrum tetracycline antibiotic, doxycycline.[1] It is commonly encountered as a degradation impurity in doxycycline preparations, formed under conditions such as elevated temperature, changes in pH, or high humidity.[1][2] While considered an impurity with low antibiotic activity, the synthesis and isolation of this compound are crucial for its use as a reference standard in analytical testing to ensure the quality, stability, and safety of doxycycline-based pharmaceutical products.[1][3] This technical guide provides a comprehensive overview of the synthesis pathway—primarily through the controlled epimerization of doxycycline—its precursors, and detailed experimental protocols.

Synthesis Pathway and Precursors

The synthesis of this compound is not a de novo process but rather a stereochemical conversion from its precursor, doxycycline. Doxycycline itself is a semi-synthetic antibiotic derived from oxytetracycline, with methacycline serving as a key intermediate in some synthetic routes.[2][4] Therefore, the ultimate precursors to this compound are the same as those for doxycycline.

The primary pathway to this compound is the epimerization of doxycycline at the C-6 position. This reaction is reversible and can be influenced by various environmental factors.[2][5]

Precursors of Doxycycline (and thus this compound):

-

Oxytetracycline: A naturally occurring tetracycline produced by Streptomyces species.[3]

-

Methacycline: A semi-synthetic tetracycline that serves as an intermediate in the synthesis of doxycycline from oxytetracycline.[2]

The conversion of doxycycline to this compound is a critical aspect of stability studies in the pharmaceutical industry. The following diagram illustrates the relationship between doxycycline and its C-6 epimer.

Caption: Epimerization of Doxycycline to this compound.

Quantitative Data on this compound Formation

The formation of this compound from doxycycline is often quantified as part of stability testing. The following tables summarize data from various studies on the degradation of doxycycline and the concurrent formation of its epimer.

Table 1: Degradation of Doxycycline and Formation of this compound under Thermal Stress

| Temperature (°C) | Time (days) | Doxycycline Remaining (%) | This compound Formed (%) | Metacycline Formed (%) | Formulation |

| 70 | 90 | Dramatically Reduced | 27.8 ± 0.3 | ~27.8 | Bulk Drug |

| 70 | 90 | Reduced | 18.8 ± 0.2 | ~18.8 | Capsules |

| 70 | 90 | Reduced | 13.7 ± 0.1 | ~13.7 | Tablets |

| 40 | 5.5 | 94.7 | Data not specified | Data not specified | Solution |

Data synthesized from a study on the thermostability of doxycycline.[2]

Table 2: Stability of Doxycycline in Solution Exposed to Light and Heat

| Condition | Time (days) | Doxycycline Reduction (%) | Observations |

| Daylight at 40°C | 5.5 | 5.3 | Additional impurities occurred |

Data from an analysis of doxycycline degradation products in solution.[6]

Experimental Protocols

The following protocols are designed for the controlled synthesis (epimerization) of this compound from doxycycline and its subsequent analysis.

Protocol 1: Controlled Thermal Conversion of Doxycycline to this compound

This protocol is based on the conditions known to induce the epimerization of doxycycline.

Materials:

-

Doxycycline hyclate

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1.0 M)

-

Thermostatically controlled oven or water bath

-

HPLC system with a UV detector

-

C8 reverse-phase HPLC column (e.g., µ-Bondapak C8, 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of doxycycline hyclate in deionized water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Transfer aliquots of the doxycycline solution into sealed amber vials.

-

Place the vials in a thermostatically controlled oven or water bath set to 70°C.

-

Maintain the temperature for a period of up to 90 days. Samples can be taken at intermediate time points (e.g., 7, 15, 30, 60, 90 days) to monitor the progress of the epimerization.

-

-

Sample Analysis by HPLC:

-

At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Conditions:

-

Inject the sample into the HPLC system.

-

Identify the peaks corresponding to doxycycline and this compound based on their retention times (a reference standard for this compound would be required for confirmation).

-

Quantify the amount of each compound by integrating the peak areas.

-

Protocol 2: Analytical Method for the Determination of this compound

This protocol outlines a rapid HPLC method for the simultaneous determination of tetracyclines, including this compound.

Materials:

-

Potassium phosphate buffer (0.05 M, pH 2.0)

-

Acetonitrile (HPLC grade)

-

Porous graphitic carbon (PGC) column

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 0.05 M potassium phosphate buffer (pH 2.0) and acetonitrile in a 40:60 ratio.[7]

-

HPLC Conditions:

-

Sample Preparation and Analysis:

-

Dissolve the sample containing doxycycline and its impurities in the mobile phase.

-

Inject the sample into the HPLC system.

-

The method allows for the separation and quantification of doxycycline and this compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the controlled synthesis and analysis of this compound.

Caption: Workflow for this compound Synthesis and Analysis.

Conclusion

The synthesis of this compound is achieved through the controlled epimerization of doxycycline under specific stress conditions, primarily elevated temperature. While often viewed as an undesirable degradation product, the ability to synthesize and isolate this compound is essential for its role as a reference standard in the quality control of doxycycline pharmaceuticals. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to produce and analyze this compound for analytical and research purposes. Careful control of reaction conditions and the use of appropriate analytical techniques are paramount to successfully obtaining and quantifying this important epimer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010033800A2 - Tetracycline stabilizing formulations - Google Patents [patents.google.com]

- 6. agilent.com [agilent.com]

- 7. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 6-Epidoxycycline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Epidoxycycline is a stereoisomer and a common impurity of the well-characterized antibiotic, doxycycline. Due to the high structural similarity, it is presumed to have a virtually identical mechanism of action. This guide will, therefore, leverage the extensive research available for doxycycline to describe the molecular interactions and functional consequences of this compound's antibacterial activity.

Executive Summary

This compound, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved through a specific, high-affinity interaction with the bacterial 70S ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to the 30S small ribosomal subunit, this compound effectively blocks the binding of aminoacyl-transfer RNA (aminoacyl-tRNA) to the acceptor site (A-site) on the ribosome-mRNA complex. This steric hindrance prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and, consequently, bacterial growth and replication.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mode of action for this compound is the disruption of the translation process at the ribosomal level. This process can be broken down into the following key steps:

-

Entry into the Bacterial Cell: As a lipophilic molecule, this compound can traverse the bacterial cell membrane to reach its intracellular target, the ribosome.

-

Binding to the 30S Ribosomal Subunit: The molecule binds to a specific pocket on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.

-

Steric Hindrance at the A-Site: The binding of this compound to the 30S subunit induces a conformational change that obstructs the A-site. This is the site where the incoming aminoacyl-tRNA, carrying the next amino acid to be added to the polypeptide chain, would normally bind.

-

Prevention of Aminoacyl-tRNA Binding: With the A-site blocked, the aminoacyl-tRNA cannot associate with the ribosome-mRNA complex.

-

Halting of Polypeptide Elongation: The inability of the aminoacyl-tRNA to bind to the A-site prevents the formation of a peptide bond and the subsequent translocation of the ribosome along the mRNA. This effectively arrests the elongation of the polypeptide chain.

-

Bacteriostatic Effect: By inhibiting protein synthesis, this compound does not directly kill the bacteria but rather prevents their growth and multiplication. This gives the host's immune system the opportunity to eliminate the infection.[1][2][3][4][5][6][7]

Signaling Pathway: Inhibition of Protein Synthesis

Quantitative Data

While specific quantitative data for this compound is scarce due to its status as an impurity, the activity of its parent compound, doxycycline, has been extensively studied. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for doxycycline against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

| Bacterial Strain | Type | Doxycycline MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Gram-positive | 0.12 - 2 | JMI Laboratories |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 4 | JMI Laboratories |

| Streptococcus pneumoniae | Gram-positive | ≤0.25 - ≥4 | [8] |

| Escherichia coli | Gram-negative | 2 - 16 | ResearchGate |

| Pseudomonas aeruginosa | Gram-negative | 4 - 128 | ResearchGate |

Note: The antibacterial spectrum and potency of this compound are expected to be comparable to doxycycline.

Key Experimental Protocols

The mechanism of action of tetracycline antibiotics is elucidated through a series of key in vitro experiments. The following are detailed protocols for these fundamental assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.

Materials:

-

Test bacterium (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Protocol:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells (typically a 1:100 dilution).

-

-

Serial Dilution of this compound:

-

Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at a starting concentration, e.g., 64 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control (well 11) should show distinct turbidity.

-

The sterility control (well 12) should remain clear.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. bmglabtech.com [bmglabtech.com]

- 5. benchchem.com [benchchem.com]

- 6. Minimum inhibitory concentration (MIC) [bio-protocol.org]

- 7. Fluorescent toeprinting to study the dynamics of ribosomal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Epidoxycycline: Discovery, History, and Characterization

Abstract

6-Epidoxycycline is a prominent stereoisomer and degradation product of the broad-spectrum antibiotic, doxycycline. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound, with a focus on its significance in the pharmaceutical industry. Detailed experimental protocols for its identification and quantification are presented, alongside a summary of its formation under various stress conditions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tetracycline antibiotics and their related impurities.

Introduction

Doxycycline, a semi-synthetic tetracycline antibiotic, is widely prescribed for its efficacy against a range of bacterial infections.[1] As with many pharmaceutical compounds, doxycycline is susceptible to degradation, leading to the formation of related substances that may impact its safety and efficacy. Among these, this compound has been identified as a significant impurity formed through the epimerization of the parent drug.[2] The control of this compound levels in doxycycline formulations is a critical aspect of quality control in the pharmaceutical industry. This guide delves into the technical details surrounding this particular impurity.

Discovery and History

The history of this compound is intrinsically linked to the development and stability testing of doxycycline itself. Following the commercialization of doxycycline in 1967, early analytical investigations into its stability and potential degradation pathways would have led to the identification of its epimers.[3] The epimerization of tetracyclines at the C4 and C6 positions was a known phenomenon, and it is highly probable that this compound was first characterized during forced degradation studies of doxycycline.[4]

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its presence as a known impurity is well-documented in pharmacopeial monographs and analytical studies focusing on tetracycline purity.[5] The British Pharmacopoeia of 1980, for instance, already stipulated a limit of 2% for the β-epimer (this compound) in doxycycline preparations, underscoring its early recognition as a critical quality attribute.[5] The synthesis of this compound as a reference standard has been crucial for the development of accurate analytical methods to monitor its presence in doxycycline products.[6]

Physicochemical Properties

This compound is a stereoisomer of doxycycline, differing in the configuration at the 6th carbon position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | [7] |

| Molecular Formula | C22H24N2O8 | [7] |

| Molecular Weight | 444.43 g/mol | [7] |

| CAS Number | 3219-99-6 | [7] |

| Appearance | Yellow to Dark Orange Solid | [8] |

| Solubility | Slightly soluble in Methanol | [8] |

Formation and Degradation Pathways

This compound is primarily formed from doxycycline through a process of epimerization, which is influenced by various environmental factors.

Mechanism of Epimerization

The epimerization at the C6 position of doxycycline is a reversible reaction that is catalyzed by acidic or basic conditions. The mechanism involves the enolization of the C6 carbonyl group, which allows for the temporary loss of stereochemistry at this center. Subsequent re-protonation can occur from either face of the molecule, leading to the formation of either doxycycline or this compound.

References

- 1. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. wjbphs.com [wjbphs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 6. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epi-Doxycycline | 3219-99-6 [chemicalbook.com]

Physical and chemical properties of 6-Epidoxycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidoxycycline is a tetracycline antibiotic and a significant stereoisomeric impurity and degradation product of Doxycycline.[1][2] As the C-6 epimer of Doxycycline, its formation is often prompted by environmental stressors such as elevated temperatures, changes in pH, and humidity.[3][4] While Doxycycline is a widely utilized broad-spectrum antibiotic, this compound is generally considered to be devoid of clinical interest.[5] However, its presence in pharmaceutical formulations is a critical quality attribute that requires careful monitoring to ensure the safety and efficacy of Doxycycline products. This technical guide provides an in-depth overview of the physical and chemical properties, formation, and analytical characterization of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods, formulation studies, and stability assessments.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₈ | [2][6][7][8] |

| Molecular Weight | 444.43 g/mol | [6][9] |

| CAS Number | 3219-99-6 | [2][6][8] |

| Appearance | Yellow to Dark Orange Solid | [9] |

| Melting Point | >200°C (with decomposition) | [9] |

| Solubility | Slightly soluble in Methanol | [9] |

| pKa (Predicted) | 4.50 ± 1.00 | [9] |

| LogP (XLogP3) | -0.7 | [6] |

| Hydrogen Bond Donor Count | 6 | [6] |

| Hydrogen Bond Acceptor Count | 9 | [6] |

| Topological Polar Surface Area | 182 Ų | [6] |

Hydrochloride Salt Properties:

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄N₂O₈ · HCl | [10] |

| Molecular Weight | 480.90 g/mol | [10][11] |

| Appearance | White Powder | [10] |

Stability and Degradation

This compound is a primary degradation product of Doxycycline. The epimerization at the C-6 position is a key transformation that occurs under various stress conditions, particularly thermal stress. Studies have shown that at elevated temperatures, Doxycycline degrades to form both this compound and Metacycline.[3][4][12]

A study on the thermostability of Doxycycline revealed the following degradation after 90 days at 70°C:[3][4]

-

Doxycycline Bulk Drug: Degraded to approximately 27.8% of this compound and Metacycline.[3][4]

-

Doxycycline Capsules: Degraded to approximately 18.8% of this compound and Metacycline.[3][4]

-

Doxycycline Tablets: Degraded to approximately 13.7% of this compound and Metacycline.[3][4]

This highlights the importance of controlled storage conditions for Doxycycline-containing products to minimize the formation of this compound. The stability of this compound itself is also a consideration, as it is known to be sensitive to light and temperature.[9]

Doxycycline Degradation Pathway

The formation of this compound is a critical aspect of Doxycycline's stability profile. The following diagram illustrates the degradation pathway of Doxycycline to its major impurities, this compound and Metacycline.

Experimental Protocols

The accurate quantification of this compound in Doxycycline samples is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for the Separation of Doxycycline and its Degradation Products

This protocol is based on established methods for the separation of Doxycycline, this compound, and Metacycline.[3][12]

1. Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

2. Chromatographic Conditions:

-

Column: µ-Bondapak C8 (4.6 x 150 mm, 5 µm particle size)[3][4]

-

Mobile Phase: Acetonitrile:Water:Tetrahydrofuran (29.5:70:0.5, v/v/v), adjusted to pH 2.5 with 1.0 M HCl[3][4]

-

Injection Volume: 20 µL

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound hydrochloride in 0.01 M hydrochloric acid.

-

Sample Solution: Accurately weigh and dissolve the Doxycycline sample in 0.01 M hydrochloric acid to achieve a suitable concentration.

-

System Suitability Solution: A mixture containing Doxycycline, this compound, and Metacycline is used to ensure adequate separation and resolution.

4. Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard, sample, and system suitability solutions.

-

Identify the peaks based on their retention times compared to the standard.

-

Quantify the amount of this compound in the sample using the peak area and the standard curve.

Biological Activity and Signaling Pathways

Current scientific literature indicates that this compound has significantly lower antibiotic activity compared to Doxycycline and is considered clinically uninteresting.[3][5] While there is some indication of general antibacterial activity against Gram-positive and some Gram-negative bacteria, it is less potent than other tetracyclines.[10] Due to its characterization primarily as a process impurity and degradation product, dedicated studies on its mechanism of action and specific signaling pathways are not available. The primary focus in a pharmaceutical context remains on its detection and control as an impurity in Doxycycline.

Conclusion

This compound is a critical impurity of Doxycycline that warrants careful control and monitoring in pharmaceutical manufacturing and formulation. Its physical and chemical properties, particularly its formation under stress conditions, are well-documented. The analytical methods, such as the HPLC protocol detailed in this guide, are essential for ensuring the quality and safety of Doxycycline products. While this compound itself does not appear to have significant therapeutic activity, understanding its characteristics is paramount for the development and lifecycle management of Doxycycline-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. 6-Epi Doxycycline - Acanthus Research [acanthusresearch.com]

- 9. epi-Doxycycline | 3219-99-6 [chemicalbook.com]

- 10. This compound hydrochloride | CymitQuimica [cymitquimica.com]

- 11. 6-epi-Doxycycline HCl CAS 41411-66-9 Sigma-Aldrich [sigmaaldrich.com]

- 12. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Epidoxycycline: An In-depth Technical Guide to a Key Doxycycline Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a widely used broad-spectrum tetracycline antibiotic, is susceptible to degradation under various conditions, leading to the formation of several degradation products.[1] Among these, 6-epidoxycycline is a significant impurity that can arise during synthesis, storage, and under stress conditions such as heat, acidic or basic environments, and light.[1][2][3] The formation of this compound and other degradation products can impact the safety, efficacy, and stability of doxycycline-containing pharmaceutical products.[4] Therefore, a thorough understanding of its formation, properties, and analytical detection is crucial for drug development and quality control. The European Pharmacopoeia (Ph Eur) and United States Pharmacopeia (USP) have set a limit of 2% for this compound.[2] This technical guide provides a comprehensive overview of this compound, including quantitative data on its formation, detailed experimental protocols for its analysis, and visual representations of its formation pathway and analytical workflows.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [5] |

| Molecular Formula | C22H24N2O8 | [5] |

| Molecular Weight | 444.4 g/mol | [5] |

| CAS Number | 3219-99-6 | [5] |

| Synonyms | 6-Epi Doxycycline, Doxycycline impurity A | [5] |

Formation and Degradation Pathways

Doxycycline can undergo epimerization at the C6 position to form this compound. This transformation is a key degradation pathway, often occurring alongside the formation of other related substances like metacycline and 4-epidoxycycline.[2][6] The degradation of doxycycline is influenced by factors such as temperature, pH, and light exposure.[2][7]

Doxycycline Degradation Pathway

Caption: Doxycycline degradation pathways leading to the formation of key impurities.

Quantitative Data on Doxycycline Degradation

Forced degradation studies are essential for understanding the stability of doxycycline and the formation of its degradation products under various stress conditions.[7][8] The following tables summarize quantitative data from such studies.

Table 1: Doxycycline Degradation under Different Stress Conditions

| Stress Condition | Concentration/Duration | % Degradation of Doxycycline | Reference |

| Acidic Hydrolysis | 0.1 M HCl | Greater degradation compared to standard | [7][9] |

| Alkaline Hydrolysis | 0.1 M NaOH | Produces more degradation than acidic or oxidative conditions | [7][9] |

| Oxidative Degradation | 3% H2O2 | Significant degradation | [7][9] |

| Thermal Degradation | 70°C for 30 days | 10-15% decrease in doxycycline content | [2] |

| Thermal Degradation | 70°C for 90 days | 27-55% decrease in doxycycline content | [2] |

| Photodegradation | Exposed to daylight at 40°C for 5.5 days | 5.3% reduction in doxycycline | [10] |

Table 2: Formation of this compound and Metacycline at 70°C after 90 Days

| Sample | % Metacycline | % this compound | Reference |

| Standard Bulk Form | 27.8 ± 0.3 | ~27.8 (almost equal to Metacycline) | [2] |

| Tablets | 13.7 ± 0.1 | ~13.7 (almost equal to Metacycline) | [2] |

| Capsules | 18.8 ± 0.2 | ~18.8 (almost equal to Metacycline) | [2] |

Experimental Protocols

Accurate detection and quantification of this compound are predominantly achieved using High-Performance Liquid Chromatography (HPLC).[2][11][12]

Protocol 1: HPLC Method for Doxycycline and its Degradation Products

This method was developed for the separation of doxycycline, this compound, and metacycline.[12]

-

Chromatographic System:

-

Column: Phenomenex Luna 5 µm C(8) 250 x 4.6 mm with a Phenomenex® C(8) 4 x 10 mm I.D. guard column.[12]

-

Mobile Phase: A mixture of acetonitrile, water, and perchloric acid (26:74:0.25) adjusted to pH 2.5 with 5 M sodium hydroxide.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV at 350 nm.[12]

-

Column Temperature: Ambient.[13]

-

-

Sample Preparation:

-

A 20 mg sample of doxycycline is dissolved in 1.5 mL of a water/acetonitrile (1:2) mixture.[10]

-

-

System Suitability:

-

The resolution between metacycline and this compound should be at least 1.2, and between this compound and doxycycline, at least 1.9.[12]

-

Protocol 2: Alternative HPLC Method using a Porous Graphitic Carbon Column

This method allows for the simultaneous determination of several tetracyclines, including doxycycline and this compound.[11]

-

Chromatographic System:

-

Performance:

Experimental Workflow for HPLC Analysis

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Conclusion

This compound is a critical degradation product of doxycycline that requires careful monitoring to ensure the quality and stability of pharmaceutical formulations. The formation of this impurity is influenced by various environmental factors, and its presence can be accurately determined using validated HPLC methods. The information presented in this guide, including quantitative degradation data and detailed analytical protocols, serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of doxycycline-based products. Adherence to pharmacopeial limits for this compound is essential for maintaining the safety and therapeutic efficacy of this important antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. bioinfopublication.org [bioinfopublication.org]

- 4. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. wjbphs.com [wjbphs.com]

- 10. agilent.com [agilent.com]

- 11. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Biological Activity of 6-Epidoxycycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Epidoxycycline is a stereoisomer and a significant degradation impurity of the broad-spectrum antibiotic doxycycline. While doxycycline's antibacterial and anti-inflammatory properties are well-documented, the biological activity of this compound is less understood and is primarily characterized by reduced efficacy and potential for increased toxicity. This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing comparisons with its parent compound. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to support research and drug development efforts. The evidence suggests that this compound is a toxic and less effective impurity that requires careful monitoring in doxycycline formulations.[1]

Introduction

Doxycycline, a semisynthetic tetracycline, is widely used for its bacteriostatic and anti-inflammatory effects. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] Additionally, doxycycline exhibits anti-inflammatory properties, partly through the inhibition of matrix metalloproteinases (MMPs).[3]

This compound is formed from doxycycline through epimerization, a process that can occur under conditions of pH changes, high temperature, or humidity.[4] As an impurity in pharmaceutical preparations, understanding the distinct biological profile of this compound is critical for ensuring the safety and efficacy of doxycycline-based therapies.

Antibacterial Activity

The antibacterial efficacy of this compound is significantly lower than that of doxycycline. This is consistent with findings for other tetracycline epimers, which generally exhibit reduced antimicrobial action compared to their parent compounds.[5][6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Antibacterial Activity Ranking | Specific MIC Values |

| Doxycycline | High | Data available for various strains (not in direct comparison study) |

| Metacycline | High | Stronger than Doxycycline in the comparative study[1] |

| This compound (as "Impurity C") | Low | Weaker than Doxycycline and Metacycline [1] |

| β-doxycycline | Very Low | Weaker than this compound[1] |

Table 1: Comparative Antibacterial Activity.

Mechanism of Action

The presumed mechanism of action for any residual antibacterial activity of this compound would likely mirror that of doxycycline, involving the inhibition of bacterial protein synthesis. However, the structural change at the C6 position is believed to impair its ability to effectively bind to the bacterial 30S ribosomal subunit, leading to its diminished bacteriostatic effect.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the MIC of tetracycline compounds, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-Inflammatory and MMP Inhibitory Activity

Doxycycline is known to possess anti-inflammatory properties independent of its antimicrobial activity, notably through the inhibition of matrix metalloproteinases (MMPs).[10] There is currently no direct evidence to suggest that this compound retains these properties.

Quantitative Data: MMP Inhibition (IC50)

There is no specific data available in the reviewed literature regarding the IC50 values of this compound against any MMPs. For comparison, doxycycline has been shown to inhibit various MMPs, with IC50 values varying depending on the enzyme and substrate. For instance, doxycycline inhibits MMP-8 and MMP-13 at concentrations achievable with oral dosing.[10]

| Compound | Target MMP | IC50 Value |

| Doxycycline | MMP-1, -8, -9, -13 | Varies (e.g., Ki of 36 µM for MMP-8)[10] |

| This compound | Not Reported | Data not available |

Table 2: Comparative MMP Inhibition.

Signaling Pathways

Doxycycline has been shown to modulate inflammatory signaling pathways, including the NF-κB pathway.[6][11] It can inhibit the activation of NF-κB, a key regulator of pro-inflammatory cytokine production. There is no available research to indicate whether this compound has any effect on the NF-κB or other inflammatory signaling pathways.

Doxycycline's effect on the NF-κB pathway and the unknown role of this compound.

Toxicological Profile

Emerging evidence suggests that this compound may contribute to toxicity. A comparative study found that "impurity C," which is an epimer of doxycycline, exhibited greater teratogenicity and lethality in zebrafish embryos compared to the parent drug.[1]

Quantitative Data: Cytotoxicity and Genotoxicity

The same study reported that doxycycline and its impurities, including "impurity C," were somewhat toxic to Chinese hamster lung cells.[1] No obvious genotoxicity was observed for any of the tested substances.[1] The toxicity ranking from the -S9 mix test was Doxycycline > "Impurity C" > β-doxycycline > Metacycline.[1]

| Compound | Cytotoxicity in Hamster Lung Cells | Teratogenicity/Lethality in Zebrafish Embryos |

| Doxycycline | Toxic | Less than "Impurity C"[1] |

| This compound (as "Impurity C") | Toxic | Strongest among tested compounds [1] |

| Metacycline | Less toxic than Doxycycline and "Impurity C"[1] | Data not specified[1] |

| β-doxycycline | Less toxic than Doxycycline and "Impurity C"[1] | Data not specified[1] |

Table 3: Comparative Toxicological Data.

Experimental Protocol: Zebrafish Embryo Toxicity Assay

The following is a generalized protocol for assessing developmental toxicity.

Objective: To evaluate the teratogenic and lethal effects of a compound on developing zebrafish embryos.

Materials:

-

Test compound (e.g., this compound)

-

Fertilized zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

Multi-well plates

-

Stereomicroscope

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized embryos and select those at the blastula stage.

-

Exposure: Place a specific number of healthy embryos into each well of a multi-well plate containing embryo medium with varying concentrations of the test compound. Include a vehicle control group.

-

Incubation: Incubate the plates at 28.5°C.

-

Observation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization).

-

Endpoint Assessment: Record lethal endpoints (coagulation of embryos, lack of heartbeat) and teratogenic endpoints (malformations of the head, tail, spine; edema of the pericardium or yolk sac).

Logical workflow for a zebrafish embryo toxicity study.

Conclusion and Future Directions

The available data, though limited, consistently indicate that this compound is a biologically less active, and potentially more toxic, analogue of doxycycline. Its reduced antibacterial efficacy makes it an undesirable component in antimicrobial therapies. Furthermore, the preliminary findings of increased toxicity warrant further investigation and underscore the importance of controlling its levels in pharmaceutical formulations.

Future research should focus on:

-

Quantitative antimicrobial susceptibility testing of purified this compound against a broad panel of clinically relevant bacteria to obtain specific MIC values.

-

In vitro assays to determine the IC50 values of this compound against key matrix metalloproteinases to ascertain if it retains any anti-inflammatory activity.

-

Mechanistic studies to explore the interaction of this compound with inflammatory signaling pathways such as NF-κB.

-

Comprehensive toxicological studies to fully characterize its safety profile.

A thorough understanding of the biological activity of this compound is essential for the development of stable and safe doxycycline products and for setting appropriate regulatory limits for this impurity.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid detection of tetracyclines and their 4-epimer derivatives from poultry meat with bioluminescent biosensor bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chainnetwork.org [chainnetwork.org]

- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 10. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

6-Epidoxycycline: A Technical Overview of its Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Epidoxycycline, a significant impurity and epimer of the broad-spectrum antibiotic, doxycycline. This document details its core molecular attributes, analytical methodologies for its detection and quantification, and discusses its potential biological relevance in the context of its parent compound.

Core Molecular and Physicochemical Data

This compound is a stereoisomer of doxycycline, differing in the configuration at the 6th carbon position. This subtle structural change can impact its biological activity and is a critical parameter in the quality control of doxycycline-based pharmaceuticals. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄N₂O₈ | [1][2][3] |

| Molecular Weight | 444.4 g/mol | [1] |

| Exact Mass | 444.15326573 Da | [1] |

| CAS Number | 3219-99-6 | [1][4] |

| Appearance | Yellow to Dark Orange Solid | |

| Melting Point | >200°C (decomposes) | |

| Solubility | Slightly soluble in Methanol |

Analytical Methodologies for this compound

Accurate detection and quantification of this compound are paramount in ensuring the safety and efficacy of doxycycline products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. Several methods have been developed to achieve efficient separation of this compound from doxycycline and other related impurities.

High-Performance Liquid Chromatography (HPLC) Protocols

The following table summarizes key experimental conditions from various published HPLC methods for the analysis of this compound.

| Column | Mobile Phase | Detection Wavelength | Flow Rate | Retention Time of this compound | Reference |

| Phenomenex Luna 5 µm C8 (250 x 4.6 mm) | Acetonitrile:Water:Perchloric Acid (26:74:0.25), pH 2.5 | 350 nm | 1.0 mL/min | Not Specified | [5] |

| Porous Graphitic Carbon (PGC) | 0.05 M Potassium Phosphate Buffer (pH 2.0):Acetonitrile (40:60) | 268 nm | Not Specified | Not Specified | [6][7] |

| Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Deionized water with 0.1% formic acid and 1:1 acetonitrile:methanol with 0.1% formic acid (85:15) | 350 nm | Not Specified | 9.4 min | [8] |

| CN Luna (250 x 4.6 mm, 5.0 µm) | Water + 0.1% TFA:Acetonitrile + 0.1% TFA (60:40) | 360 nm | 1.0 mL/min | Not Specified | [9] |

Biological Activity and Signaling Pathways

While this compound is primarily considered a process-related impurity of doxycycline, understanding its potential biological activity is crucial for a complete safety and efficacy profile. As an epimer, it may exhibit similar, reduced, or altered biological effects compared to doxycycline.

Doxycycline has been shown to exert effects beyond its antimicrobial activity, including anti-inflammatory and anti-cancer properties. These effects are mediated through the modulation of specific signaling pathways. Given the structural similarity, it is plausible that this compound could interact with the same or similar cellular targets, albeit with potentially different affinities.

Inhibition of the PAR1 Signaling Pathway by Doxycycline

Recent studies have demonstrated that doxycycline can directly inhibit the Protease-Activated Receptor 1 (PAR1) signaling pathway.[10][11][12] This pathway is implicated in cancer progression, and its inhibition by doxycycline may contribute to its anti-tumor effects. The binding of doxycycline to PAR1 is thought to prevent the conformational changes required for receptor activation, thereby blocking downstream signaling cascades.[10][13]

Modulation of the NF-κB Signaling Pathway

Doxycycline has also been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] This pathway plays a critical role in inflammation and cell survival. By inhibiting NF-κB, doxycycline can induce apoptosis in certain cell types.[14]

Conclusion

This compound is a critical quality attribute in the production of doxycycline. Its effective monitoring through robust analytical methods is essential. While its own biological activity is not extensively characterized, the known mechanisms of its parent compound, doxycycline, particularly the inhibition of PAR1 and NF-κB signaling pathways, provide a framework for understanding its potential biological implications. Further research into the specific interactions of this compound with these and other cellular targets will provide a more complete picture of its pharmacological profile.

References

- 1. This compound | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. 6-Epi Doxycycline - Acanthus Research [acanthusresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 3219-99-6 (6-epi-Doxycycline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of CAS number 3219-99-6, identified as 6-epi-Doxycycline. As a prominent impurity and degradation product of the broad-spectrum antibiotic Doxycycline, understanding its characteristics is crucial for quality control, stability studies, and formulation development in the pharmaceutical industry. This document collates available data on its physicochemical properties, synthesis as a degradation product, analytical methodologies for its detection, and its known biological activities, including its diminished antibacterial efficacy compared to its parent compound. Experimental protocols for its analysis and relevant signaling pathways associated with Doxycycline are also detailed.

Chemical and Physical Properties

6-epi-Doxycycline is a stereoisomer of Doxycycline, a semi-synthetic tetracycline antibiotic. The epimerization at the C-6 position significantly impacts its biological activity.

| Property | Value | Source(s) |

| CAS Number | 3219-99-6 | [1] |

| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide | [1] |

| Synonyms | 6-Epidoxycycline, Doxycycline EP Impurity A | [1][2] |

| Molecular Formula | C₂₂H₂₄N₂O₈ | [1] |

| Molecular Weight | 444.43 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | >200°C (decomposes) | |

| Storage Temperature | -20°C to 8°C, protect from light and moisture | [3] |

| Solubility | Soluble in DMSO and DMF. | MCE MedChemExpress Data |

Formation and Synthesis

6-epi-Doxycycline is not typically synthesized as a primary therapeutic agent but is rather formed as a degradation product of Doxycycline. The epimerization at the C-6 position is influenced by factors such as pH, temperature, and humidity. Understanding the kinetics and pathways of this degradation is essential for ensuring the stability and quality of Doxycycline formulations.

The formation of 6-epi-Doxycycline from Doxycycline is a reversible epimerization reaction. This process, along with other degradation pathways, can be visualized as follows:

References

The Pharmacokinetics of Tetracycline and its Epimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a class of broad-spectrum antibiotics widely used in both human and veterinary medicine. A key aspect of their chemistry and pharmacology is the propensity to undergo epimerization at the C4 position, particularly in acidic environments, to form 4-epitetracycline. This epimer is of significant interest as it exhibits considerably lower antibacterial activity than the parent compound and has been associated with different toxicological profiles.[1][2] Understanding the pharmacokinetic behavior of both tetracycline and its 4-epimer is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics of tetracycline and its epimers, with a focus on quantitative data, experimental methodologies, and the underlying chemical transformations.

Chemical Transformation: Epimerization of Tetracycline

Tetracycline can undergo a reversible epimerization at the C4 carbon of its dimethylamino group, leading to the formation of 4-epitetracycline.[3] This reaction is a first-order reversible process and is significantly influenced by pH, occurring most rapidly in weakly acidic conditions (pH 3-5).[4] The equilibrium between tetracycline and 4-epitetracycline can also be influenced by the presence of certain ions.[4]

Figure 1: Reversible Epimerization of Tetracycline.

Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for 4-epitetracycline administered as a standalone compound is limited due to its nature as a degradation product, studies analyzing tetracycline administration have detected and quantified the in vivo formation of its epimer. The following tables summarize key pharmacokinetic parameters for tetracycline and highlight findings related to the in vivo presence of 4-epitetracycline.

Table 1: Pharmacokinetic Parameters of Tetracycline in Various Species

| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Volume of Distribution (L/kg) | Bioavailability (%) | Reference |

| Rats | 75 mg/kg (oral) | 3.6 | 2 | - | - | - | - | [4] |

| Pigs | 10 mg/kg (IV) | - | - | - | - | 1.2 | - | [5] |

| Pigs | 45 mg/kg (oral, fasted) | - | - | - | - | - | 18 | [5] |

| Pigs | 45 mg/kg (oral, fed) | - | - | - | - | - | 5 | [5] |

| Rabbits | 50 mg/kg (IV) | - | - | 74.8 ± 2.9 | - | 0.71 ± 0.10 | - | [3] |

| Rabbits | 50 mg/kg (oral) | - | 0.397 ± 0.033 | 11.1 ± 0.6 | - | - | 13.9 ± 0.8 | [3] |

Table 2: In Vivo Detection of 4-Epitetracycline Following Tetracycline Administration

| Species | Matrix | Notes on 4-Epitetracycline Detection | Reference |

| Hens | Egg Yolk and Plasma | 4-epitetracycline was detected as a metabolite of tetracycline. | [6] |

| Calves | Edible Tissues | A method was developed to determine residues of oxytetracycline and its 4-epimer, indicating the presence of epimers in tissues. | [7] |

| Various | - | In vivo formation of 4-epimers is a recognized phenomenon. | [8] |

Experimental Protocols

The accurate quantification of tetracycline and its epimers from biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is the most common approach.

Sample Preparation from Animal Tissue

This protocol is a composite based on methodologies described for the extraction of tetracyclines and their epimers from animal tissues.[7][9][10]

Materials:

-

Homogenizer

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)

-

Nitrogen evaporator

-

Vortex mixer

-

Extraction buffer (e.g., 0.02 M Oxalic acid, pH 4.0 or EDTA-McIlvaine buffer)

-

Protein precipitation agent (e.g., Trichloroacetic acid)

-

SPE conditioning solvents (e.g., Methanol, deionized water)

-

SPE elution solvent (e.g., Methanol)

-

Reconstitution solvent (mobile phase)

Procedure:

-

Homogenization: Weigh 1-5 g of tissue and homogenize with an appropriate volume of extraction buffer.

-

Protein Precipitation (Optional but Recommended): Add a protein precipitation agent, vortex, and centrifuge to pellet proteins.

-

Supernatant Collection: Collect the supernatant for SPE clean-up.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes from the cartridge using an appropriate volume of elution solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Figure 2: Experimental Workflow for Tetracycline Analysis in Tissue.

HPLC Method for Separation of Tetracycline and 4-Epitetracycline

The following is a representative HPLC method for the separation of tetracycline and its epimer.[2][11]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of 0.01 M oxalic acid, acetonitrile, and methanol.

-

Flow Rate: 0.8 - 1.2 mL/min

-

Column Temperature: 25-35 °C

-

Detection: UV at 355 nm or MS/MS detection.

-

Injection Volume: 20-100 µL

Biological Significance of Tetracycline Epimers

The formation of 4-epitetracycline is of significant clinical and toxicological relevance.

-

Reduced Antibacterial Activity: 4-Epitetracycline exhibits significantly lower antibacterial activity compared to tetracycline.[1] Its formation, therefore, represents a degradation of the active pharmaceutical ingredient, potentially leading to reduced therapeutic efficacy.

-

Potential for Increased Toxicity: Some studies suggest that while the epimers are less effective as antibiotics, they may have stronger toxic effects in animals.[1][2] For instance, anhydro-4-epitetracycline, a degradation product of 4-epitetracycline, has been linked to nephrotoxicity (Fanconi syndrome).[12]

-

Mitochondrial Effects: Tetracyclines, in general, have been shown to impair mitochondrial function by inhibiting mitochondrial protein synthesis.[13][14] While specific studies on the differential effects of 4-epitetracycline on mitochondria are limited, it is plausible that they also contribute to mitochondrial dysfunction.

Conclusion

The pharmacokinetics of tetracycline are complicated by its propensity to form the less active 4-epimer. This in-depth technical guide has provided a comprehensive overview of the formation, pharmacokinetic considerations, and analytical methodologies for both tetracycline and its epimer. For researchers and professionals in drug development, a thorough understanding of this epimerization process is essential for designing stable formulations, conducting accurate bioanalytical studies, and ensuring the safety and efficacy of tetracycline-based therapies. Future research should focus on more detailed in vivo pharmacokinetic profiling of 4-epitetracycline to better understand its absorption, distribution, metabolism, and excretion, and to further elucidate its toxicological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 4. fao.org [fao.org]

- 5. Bioavailability of oxytetracycline, tetracycline and chlortetracycline after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. affinisep.com [affinisep.com]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]

- 12. Doxycycline - Wikipedia [en.wikipedia.org]

- 13. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Critical Role of Epimerization in the Degradation of Doxycycline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a broad-spectrum tetracycline antibiotic, is widely utilized in clinical practice. However, its efficacy and safety are intrinsically linked to its chemical stability. A key factor in the degradation of doxycycline is epimerization, a stereochemical alteration at chiral centers within the molecule. This technical guide provides a comprehensive overview of the role of epimerization in doxycycline degradation, detailing the chemical mechanisms, influencing factors, and analytical methodologies for its assessment. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to aid researchers in their stability-indicating studies.

Introduction

Doxycycline's molecular structure contains multiple chiral centers, making it susceptible to stereoisomeric changes. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a significant degradation pathway for tetracyclines. In doxycycline, epimerization primarily occurs at the C4 and C6 positions, leading to the formation of 4-epidoxycycline and 6-epidoxycycline, respectively.[1] These epimers exhibit significantly reduced antibacterial activity and can be considered impurities.[2] Therefore, understanding and controlling epimerization is crucial for ensuring the quality, efficacy, and safety of doxycycline formulations.

The stability of doxycycline is influenced by several factors, including pH, temperature, and light.[3][4] Under acidic conditions, for instance, doxycycline is known to undergo epimerization at the C4 position.[1] The formation of these degradation products necessitates the development of robust, stability-indicating analytical methods capable of separating and quantifying the parent drug from its epimers and other degradation products.

This guide will delve into the core aspects of doxycycline degradation with a focus on epimerization, providing a valuable resource for professionals involved in the development, manufacturing, and quality control of doxycycline-containing pharmaceuticals.

The Chemistry of Doxycycline Epimerization

Doxycycline possesses a complex stereochemistry with multiple chiral centers. The key epimerization reactions occur at the C4 (dimethylamino group) and C6 (methyl group) positions.

Mechanism of Epimerization

Epimerization at the C4 position is a reversible reaction that is particularly favored in acidic to neutral pH conditions. The generally accepted mechanism involves the enolization of the A ring of the tetracycline structure. This process is acid-catalyzed and leads to a temporary loss of chirality at the C4 carbon, allowing for the inversion of the stereochemistry of the dimethylamino group upon re-ketonization.

dot

References

Unraveling the Nuances: A Technical Guide to the Fundamental Differences Between Doxycycline and Its Epimers

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between the broad-spectrum antibiotic doxycycline and its primary epimers, 4-epidoxycycline and 6-epidoxycycline. Understanding these distinctions is critical for drug development, formulation, and clinical application, as epimerization can significantly impact the therapeutic efficacy and safety profile of doxycycline-based products. This document summarizes key chemical, biological, and pharmacological disparities, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Structural and Physicochemical Disparities

Doxycycline and its epimers share the same molecular formula and sequence of bonded atoms but differ in the stereochemical configuration at specific chiral centers. These subtle structural variations lead to distinct physicochemical properties that influence their stability, biological activity, and pharmacokinetic profiles.

1.1. Chemical Structures

Doxycycline is a semisynthetic tetracycline antibiotic. Its epimers, 4-epidoxycycline and this compound, are stereoisomers formed through the inversion of the dimethylamino group at the C4 position and the methyl group at the C6 position, respectively. This epimerization process is primarily catalyzed by acidic conditions.

1.2. Physicochemical Properties